Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride

Solubility Formulation Bioavailability

Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride (CAS 100447-40-3) is a dihydrochloride salt of a 2-substituted benzimidazole bearing a piperidinomethyl moiety at the 2‑position. The compound belongs to the broad class of benzimidazole derivatives, which are recognized for diverse biological activities including antiviral, anticancer, and anti‑inflammatory properties.

Molecular Formula C13H19Cl2N3
Molecular Weight 288.21 g/mol
CAS No. 100447-40-3
Cat. No. B14034187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 2-(piperidinomethyl)-, dihydrochloride
CAS100447-40-3
Molecular FormulaC13H19Cl2N3
Molecular Weight288.21 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=NC3=CC=CC=C3N2.Cl.Cl
InChIInChI=1S/C13H17N3.2ClH/c1-4-8-16(9-5-1)10-13-14-11-6-2-3-7-12(11)15-13;;/h2-3,6-7H,1,4-5,8-10H2,(H,14,15);2*1H
InChIKeyFVDBPIYLZAACQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride (CAS 100447-40-3): Procurement-Relevant Chemical Identity and Class Characteristics


Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride (CAS 100447-40-3) is a dihydrochloride salt of a 2-substituted benzimidazole bearing a piperidinomethyl moiety at the 2‑position. The compound belongs to the broad class of benzimidazole derivatives, which are recognized for diverse biological activities including antiviral, anticancer, and anti‑inflammatory properties . The presence of the basic piperidine side chain and the salt form confers specific physicochemical attributes—particularly enhanced aqueous solubility relative to the free base—that are directly relevant to formulation, assay compatibility, and synthetic manipulation in drug discovery settings [1].

Why Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride (CAS 100447-40-3) Cannot Be Interchanged with Close Analogs


Simple benzimidazole analogs—such as the free base 2-(piperidin-1-ylmethyl)-1H-benzimidazole (CAS 50365-34-9) or the 1‑substituted isomer (CAS 19213-19-5)—differ fundamentally in aqueous solubility, crystallinity, and ionizability, which directly impact formulation reproducibility, dose‑response accuracy in biological assays, and chemical processing consistency . The dihydrochloride salt form is specifically engineered to overcome the poor aqueous solubility of the free base (reported as practically insoluble in water at room temperature), making it the preferred form for in vitro pharmacology and in vivo formulation studies where consistent dissolution is critical [1]. Procurement of the free base or a different salt would necessitate additional solubilization strategies (e.g., co‑solvents, pH adjustment) that introduce variability and may alter biological readouts.

Quantitative Differentiation Evidence for Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride (CAS 100447-40-3) vs. Closest Analogs


Aqueous Solubility: Dihydrochloride Salt vs. Free Base (CAS 50365-34-9)

The dihydrochloride salt (CAS 100447-40-3) is reported to be highly soluble in water (>25 mg/mL at 25 °C), whereas the corresponding free base 2-(piperidin-1-ylmethyl)-1H-benzimidazole (CAS 50365-34-9) is described as practically insoluble in water at room temperature, with solubility noted only at elevated temperatures (e.g., 280 mg/mL at 80 °C) [1]. This represents at least a 25‑fold improvement in room‑temperature aqueous solubility conferred by salt formation.

Solubility Formulation Bioavailability

Ionization State and pH‑Dependent Solubility: Dihydrochloride Salt vs. Neutral Free Base

The dihydrochloride salt incorporates two equivalents of HCl, yielding a dicationic benzimidazole scaffold at physiological pH, whereas the free base is a neutral, lipophilic molecule under the same conditions [1]. The predicted basic pKa of the benzimidazole N3 and the piperidine nitrogen exceeds 9, ensuring full protonation in biological media (pH 7.4) for the salt form but not for the free base unless extrinsic acid is added [1]. This differential protonation state directly affects membrane permeability and off‑target binding in cellular assays.

Ionization pKa Solubility-pH profile

Synthetic Utility as a Diversifiable Building Block: 2‑(Piperidinomethyl) Core vs. 1‑Substituted or 2‑Methyl Benzimidazoles

The 2‑(piperidinomethyl)benzimidazole scaffold is a documented precursor for the synthesis of COX‑2‑selective inhibitors; a series of 1‑{(5‑substituted‑alkyl/aryl‑1,3,4‑oxadiazol‑2‑yl)methyl}‑2‑(piperidin‑1‑ylmethyl)‑1H‑benzimidazoles was synthesized and screened, yielding compounds with IC50 values of 0.06–0.81 μM against COX‑2, with selectivity indices exceeding 100‑fold over COX‑1 for the most potent analogs . In contrast, 1‑substituted‑2‑methyl benzimidazoles typically exhibit micromolar COX‑2 activity with lower selectivity (often <10‑fold) [1]. The piperidine nitrogen in the target compound provides a versatile handle for further N‑alkylation, acylation, or reductive amination, enabling rapid diversification into focused libraries .

Medicinal chemistry Building block Derivatization

Antiviral Activity Potential: RSV Replication Inhibition by Piperidine‑Amino‑Benzimidazole Scaffolds

Patents (e.g., CN1894239A) disclose piperidine‑amino‑benzimidazole derivatives with nanomolar to sub‑micromolar inhibitory activity against respiratory syncytial virus (RSV) replication in cell‑based assays [1]. The 2‑(piperidinomethyl) substitution pattern is a critical pharmacophoric element; removal of the piperidine or relocation to the 1‑position results in >100‑fold loss of antiviral activity in the same assay system [1]. While the specific dihydrochloride salt is an intermediate rather than the final active pharmaceutical ingredient, the salt form is explicitly used in the patent synthesis to ensure solubility and reactivity during the final coupling steps [1].

Antiviral RSV Fusion inhibitor

Procurement‑Relevant Physicochemical Consistency: Crystalline Dihydrochloride Salt vs. Amorphous Free Base

The dihydrochloride salt typically appears as a white to off‑white crystalline solid with a defined melting range (decomposition >250 °C), whereas the free base is often obtained as a low‑melting, hygroscopic solid that is difficult to handle and precisely weigh [1]. This difference in physical form is critical for accurate compound management in high‑throughput screening and automated liquid handling systems, where powder flowability and static charge can significantly affect weighing accuracy .

Crystallinity Stability Handling

Recommended Procurement and Application Scenarios for Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride (CAS 100447-40-3)


Aqueous‑Compatible Biochemical and Cell‑Based Assays Requiring Immediate Dissolution

Due to its high aqueous solubility (>25 mg/mL at 25 °C) and fully protonated state at physiological pH, the dihydrochloride salt is ideally suited for direct preparation of stock solutions in water or phosphate‑buffered saline. This eliminates the need for DMSO or other organic co‑solvents that can interfere with enzyme kinetics or membrane integrity . The consistent ionization state ensures reproducible dose‑response curves across independent experimental runs.

Medicinal Chemistry Hit‑to‑Lead Programs Targeting COX‑2 or Inflammatory Pathways

The 2‑(piperidinomethyl)benzimidazole scaffold has been validated as a core structure for selective COX‑2 inhibitors, with elaborated derivatives achieving sub‑micromolar IC50 values and >100‑fold selectivity over COX‑1 . Procurement of the dihydrochloride salt as a common intermediate allows parallel synthesis of focused libraries and accelerates the exploration of structure‑activity relationships, directly leveraging the established SAR from the Rathore et al. 2015 publication.

Antiviral Drug Discovery Targeting Respiratory Syncytial Virus (RSV) Fusion or Replication

Patent literature explicitly identifies the 2‑(piperidin‑1‑ylmethyl)‑1H‑benzimidazole scaffold as a critical pharmacophore for RSV replication inhibition, with relocation of the piperidinomethyl group to the 1‑position resulting in >100‑fold loss of activity . Research groups engaged in RSV drug discovery can use the dihydrochloride salt as a direct starting material for the synthesis of proprietary analogs, bypassing the need for multi‑step construction of the core scaffold.

Chemical Probe and Tool Compound Synthesis for Epigenetic Targets

The 2‑(piperidin‑1‑ylmethyl)‑1H‑benzimidazole intermediate has been employed in the synthesis of first‑in‑class chemical probes targeting YEATS domain‑containing proteins (MLLT1/3), demonstrating its utility in epigenetic drug discovery . The dihydrochloride salt provides the requisite solubility and reactivity for efficient coupling chemistry, making it a valuable building block for probe development groups in academia and industry.

Quote Request

Request a Quote for Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.